molecular formula C13H15Cl2NO3 B2671134 2,4-dichloro-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide CAS No. 1421453-06-6

2,4-dichloro-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide

Cat. No. B2671134
CAS RN: 1421453-06-6
M. Wt: 304.17
InChI Key: RNOUDXVITKRMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,4-dichloro-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group . They are widely used in the pharmaceutical industry and can be found in a variety of therapeutic agents .


Molecular Structure Analysis

The compound contains a benzene ring which is a cyclic hydrocarbon. All of the carbon atoms in the ring are single bonded to other atoms . It also contains an amide group and a cyclopentyl group which is a five-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Cycloalkanes, like the cyclopentyl group in this compound, are known to exist as "puckered rings" .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds structurally related to 2,4-dichloro-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide focuses on their synthesis, characterization, and potential applications in various fields of chemistry and biology. For example, the Bischler-Napieralski reaction has been utilized for the synthesis of N-(4-aryl-4-hydroxybutyl)benzamides, leading to the formation of 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This synthesis pathway demonstrates the compound's role in forming intermediates for further chemical analysis and applications (Browne, Skelton, & White, 1981).

Ligand Design for Magnetic Materials

In another study, 2-hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide and its derivatives have been investigated for their ability to coordinate with copper ions, forming anionic metalloligands. These metalloligands react with lanthanide salts to yield complexes with potential applications as single-molecule magnets and single-chain magnets, highlighting the compound's utility in designing advanced magnetic materials (Costes, Vendier, & Wernsdorfer, 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many benzamides are used in the pharmaceutical industry and their mechanism of action often involves interaction with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound would depend on its potential applications. Given its structure, it could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

2,4-dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3/c14-8-1-2-10(11(15)4-8)13(19)16-9-3-7(6-17)12(18)5-9/h1-2,4,7,9,12,17-18H,3,5-6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOUDXVITKRMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.